Oxyfedrine
Overview
Description
Oxyfedrine is a vasodilator and a β adrenoreceptor agonist. It is known for its ability to depress the tonicity of coronary vessels, improve myocardial metabolism, and exert positive chronotropic and inotropic effects. This makes it particularly useful in treating conditions like angina pectoris without causing the coronary steal phenomenon .
Mechanism of Action
Target of Action
Oxyfedrine is primarily a vasodilator and a β adrenoreceptor agonist . Its primary target is the β-adrenergic receptor . The β-adrenergic receptors are part of the sympathetic nervous system and play a crucial role in cardiovascular function, including heart rate and blood pressure regulation.
Mode of Action
This compound interacts with its primary target, the β-adrenergic receptor, and acts as a partial agonist . This interaction leads to a decrease in the tonicity of coronary vessels, thereby improving myocardial metabolism . This means that the heart can sustain hypoxia (low oxygen levels) better . Additionally, this compound exerts positive chronotropic (increasing heart rate) and inotropic (increasing cardiac contractility) effects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the cardiovascular system. By acting as a β adrenoreceptor agonist, this compound can decrease the tonicity of coronary vessels, improve myocardial metabolism, and exert positive chronotropic and inotropic effects . This can help the heart sustain better under conditions of low oxygen levels (hypoxia) .
Biochemical Analysis
Biochemical Properties
Oxyfedrine interacts with β adrenoreceptors, which are proteins involved in various biochemical reactions . As a β adrenoreceptor agonist, this compound binds to these receptors, triggering a series of biochemical reactions that lead to its therapeutic effects .
Cellular Effects
This compound has been found to have significant effects on various types of cells, particularly those in the cardiovascular system . It improves myocardial metabolism, allowing the heart to better sustain hypoxia . It also exerts positive chronotropic and inotropic effects, which means it increases the heart rate and the force of heart muscle contraction respectively .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with β adrenoreceptors . By binding to these receptors, this compound triggers a cascade of events that lead to vasodilation and improved myocardial metabolism .
Metabolic Pathways
Given its role as a β adrenoreceptor agonist, it is likely that this compound interacts with enzymes and cofactors involved in adrenergic signaling .
Transport and Distribution
Given its therapeutic effects on the cardiovascular system, it is likely that this compound is transported and distributed in a manner that allows it to exert its effects on the heart and blood vessels .
Subcellular Localization
Given its role as a β adrenoreceptor agonist, it is likely that this compound localizes to the cell membrane where β adrenoreceptors are located .
Preparation Methods
Oxyfedrine can be synthesized through a Mannich condensation reaction. This involves the reaction of phenylpropanolamine with formaldehyde and 3-acetylanisole. The reaction conditions typically include the use of an acidic catalyst and controlled temperature to ensure the formation of this compound .
Chemical Reactions Analysis
Oxyfedrine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Scientific Research Applications
Oxyfedrine has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in various chemical studies and synthesis research.
Biology: this compound is studied for its effects on cellular metabolism and its potential role in modulating cellular responses.
Medicine: It is primarily used in the treatment of cardiovascular diseases, particularly angina pectoris and myocardial ischemia.
Industry: This compound is used in the pharmaceutical industry for the development of cardiovascular drugs.
Comparison with Similar Compounds
Oxyfedrine is unique compared to other vasodilators due to its dual action of improving myocardial metabolism and exerting positive chronotropic and inotropic effects. Similar compounds include:
Isosorbide dinitrate: Primarily used as a vasodilator but does not have the same positive chronotropic and inotropic effects.
Propranolol: A β-blocker that reduces heart rate and myocardial oxygen demand but does not improve myocardial metabolism in the same way as this compound.
Properties
IUPAC Name |
3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-14(19(22)15-7-4-3-5-8-15)20-12-11-18(21)16-9-6-10-17(13-16)23-2/h3-10,13-14,19-20,22H,11-12H2,1-2H3/t14-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYUVHBMFVMBAF-LIRRHRJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023408 | |
Record name | Oxyfedrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15687-41-9, 21071-51-2 | |
Record name | (-)-Oxyfedrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15687-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxyfedrine [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propiophenone, 3-((beta-hydroxy-alpha-methylphenethyl)amino)-3'-methoxy-, stereoisomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021071512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxyfedrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13398 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Oxyfedrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OXYFEDRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWL616XF1K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.